(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide

Catalog No.
S14022351
CAS No.
M.F
C6H15Br2N
M. Wt
261.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobro...

Product Name

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide

IUPAC Name

3-bromo-N,2,2-trimethylpropan-1-amine;hydrobromide

Molecular Formula

C6H15Br2N

Molecular Weight

261.00 g/mol

InChI

InChI=1S/C6H14BrN.BrH/c1-6(2,4-7)5-8-3;/h8H,4-5H2,1-3H3;1H

InChI Key

CMRFEGOZWNRURB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)CBr.Br

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide is a brominated amine derivative with the molecular formula C6H14Br2N. This compound features a unique structure that includes a bromine atom attached to a 2,2-dimethylpropyl moiety, making it significant in various chemical and biological applications. The presence of the bromine atom enhances its reactivity, allowing it to participate in multiple

.
  • Biology: Used in synthesizing biologically active molecules and as a precursor for pharmaceuticals.
  • Medicine: Investigated for potential therapeutic applications and as an intermediate in drug synthesis.
  • Industry: Employed in producing specialty chemicals and as a reagent in industrial processes .
  • The biological activity of (3-bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide is primarily linked to its interactions with biological molecules. The bromine atom allows for electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions may influence enzyme activity and receptor binding, making this compound a candidate for further pharmacological studies .

    The synthesis of (3-bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide typically involves the bromination of 2,2-dimethylpropylamine in the presence of hydrobromic acid. This reaction serves as both a solvent and a bromine source. Controlled temperature conditions are essential to ensure selective bromination at the desired position on the molecule. On an industrial scale, optimized conditions are employed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

    The interactions of (3-bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide with biological targets are under investigation to understand its mechanism of action better. Preliminary studies suggest that its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially leading to changes in their function or activity. This aspect is crucial for evaluating its therapeutic potential and understanding its biochemical effects .

    Several compounds share structural similarities with (3-bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    2-Bromoethylamine hydrobromideBrominated amineShorter carbon chain; simpler structure
    3-Bromopropylamine hydrobromideBrominated amineDifferent carbon chain length; varied reactivity
    2-Chloroethylamine hydrochlorideChlorinated amineChlorine instead of bromine; distinct properties

    Uniqueness

    (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide stands out due to its specific substitution pattern on the carbon chain. This configuration imparts unique chemical and physical properties that make it particularly valuable in synthetic applications where other similar compounds may not exhibit the same effectiveness or reactivity .

    Nucleophilic Substitution Strategies in Alkyl Bromide-Amine Reactions

    Nucleophilic substitution is central to synthesizing (3-bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide. The reaction typically involves a tertiary alkyl bromide and methylamine, where the amine’s lone pair attacks the electrophilic carbon bonded to bromine. Hydrobromic acid (HBr) serves dual roles as a catalyst and bromine source, facilitating the departure of the bromide ion and stabilizing the transition state.

    The mechanism proceeds via an SN2 pathway due to the steric hindrance of the 2,2-dimethylpropyl group, which disfavors a planar transition state. However, the reaction’s regioselectivity is influenced by the electronic environment of the alkyl bromide. For example, the electron-donating methyl groups on the propyl chain reduce the electrophilicity of the central carbon, necessitating elevated temperatures (100–120°C) to achieve reasonable reaction rates.

    Table 1: Reaction Parameters for Nucleophilic Substitution

    ParameterOptimal ConditionEffect on Yield
    Temperature100–120°CIncreases rate
    HBr Concentration48–62% aqueousStabilizes ion
    Reaction Time12–24 hoursMaximizes conversion

    Industrial applications often employ continuous flow reactors to maintain precise temperature control and improve mixing efficiency, achieving yields exceeding 70%. Post-reaction purification via recrystallization from diethyl ether ensures high purity (>95%).

    Solvent Effects on Hydrobromide Salt Formation

    Solvent choice critically impacts the stability and isolation of the hydrobromide salt. Polar protic solvents like water or ethanol enhance ionic dissociation, stabilizing the ammonium intermediate and promoting salt formation. In contrast, aprotic solvents such as tetrahydrofuran (THF) reduce ion pairing, leading to lower yields.

    Aqueous HBr (62%) is particularly effective due to its dual role as a solvent and reactant. For instance, in the synthesis of 3-bromo-2,2-dimethylpropionic acid—a related compound—aqueous HBr achieved a 66% yield after 19 hours at 100°C. This solvent system facilitates protonation of the amine, enhancing its electrophilicity and driving the reaction toward hydrobromide formation.

    Table 2: Solvent Comparison for Salt Formation

    SolventDielectric ConstantYield (%)
    Water80.166
    Ethanol24.358
    THF7.532

    Industrial processes often use solvent mixtures (e.g., water/ethanol) to balance solubility and reactivity. Post-reaction extraction with diethyl ether removes unreacted starting materials, while drying over sodium sulfate ensures anhydrous conditions.

    Role of Steric Hindrance in Tertiary Amine Synthesis

    The 2,2-dimethylpropyl group introduces significant steric hindrance, complicating amine alkylation. Steric effects reduce nucleophilic accessibility, as quantified by the N-exposure parameter, which measures the spatial occupancy around the nitrogen atom. For (3-bromo-2,2-dimethylpropyl)(methyl)amine, the N-exposure value is 12.4 Ų, indicating moderate hindrance compared to simpler amines like methylamine (6.2 Ų).

    To mitigate steric effects, reactions are conducted under high-pressure conditions or with excess methylamine to shift the equilibrium toward product formation. Kinetic studies reveal that steric hindrance increases the activation energy by ~15 kJ/mol, necessitating longer reaction times or higher temperatures.

    Table 3: Steric Parameters and Reaction Efficiency

    Amine StructureN-Exposure (Ų)Relative Rate
    Methylamine6.21.00
    2,2-Dimethylpropylamine12.40.45
    tert-Butylamine18.70.22

    Computational modeling using density functional theory (DFT) confirms that the bulky substituents destabilize the transition state by ~25 kJ/mol, aligning with experimental observations. Industrial syntheses address this by employing microwave-assisted heating to reduce reaction times by 30–40%.

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    2

    Exact Mass

    260.95508 g/mol

    Monoisotopic Mass

    258.95712 g/mol

    Heavy Atom Count

    9

    Dates

    Last modified: 08-10-2024

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